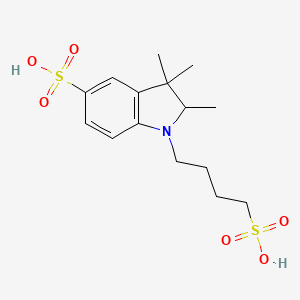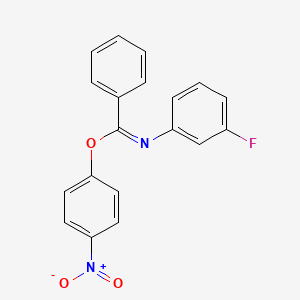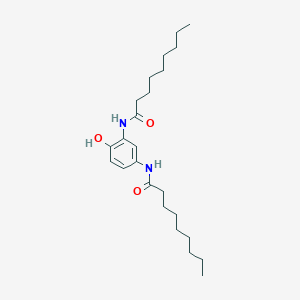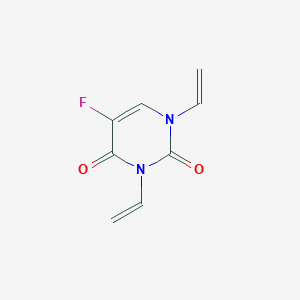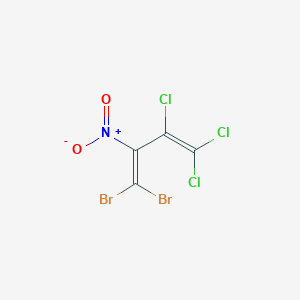
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is a halogenated organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene typically involves the halogenation of a suitable precursor. One common method is the dibromination of a conjugated diene using bromine or a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the choice of brominating agents and solvents can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the conjugated diene system.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products Formed
Applications De Recherche Scientifique
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The presence of multiple halogen atoms and a nitro group can influence the reactivity and stability of these intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-3,3,3-trifluoroacetone: Another halogenated compound with similar reactivity but different functional groups.
1,4-Dibromo-2,3-butanedione: Shares the dibromo functionality but differs in the overall structure and reactivity.
Uniqueness
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is unique due to the combination of bromine, chlorine, and nitro groups attached to a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
108546-14-1 |
|---|---|
Formule moléculaire |
C4Br2Cl3NO2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
1,1-dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene |
InChI |
InChI=1S/C4Br2Cl3NO2/c5-3(6)2(10(11)12)1(7)4(8)9 |
Clé InChI |
BUTCHNIXKWEYDU-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Br)Br)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


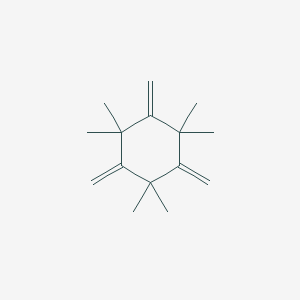
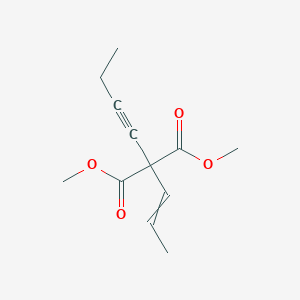
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


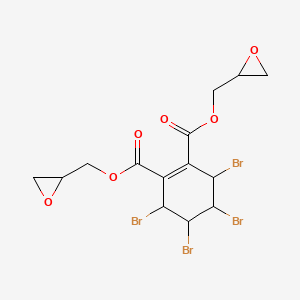
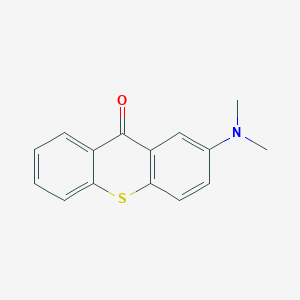

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
